molecular formula C11H15ClO2S B13219940 [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride

[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride

Cat. No.: B13219940
M. Wt: 246.75 g/mol
InChI Key: VXNDHYADGSPNMW-UHFFFAOYSA-N
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Description

[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride: is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(2-Methylpropyl)phenyl]methanol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various derivatives. The sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide or sulfonate products .

Comparison with Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacks the phenyl and isobutyl groups.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride used in organic synthesis, but with a toluene group instead of the isobutylphenyl group.

Uniqueness: [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the steric and electronic effects of the isobutylphenyl group. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity and selectivity are required .

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

[4-(2-methylpropyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C11H15ClO2S/c1-9(2)7-10-3-5-11(6-4-10)8-15(12,13)14/h3-6,9H,7-8H2,1-2H3

InChI Key

VXNDHYADGSPNMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CS(=O)(=O)Cl

Origin of Product

United States

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